molecular formula C26H25NO2 B11505448 12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11505448
M. Wt: 383.5 g/mol
InChI Key: ADSCEAQKSVLPCI-UHFFFAOYSA-N
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Description

12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a propoxyphenyl group attached to a hexahydro-azatetra-phenone core

Preparation Methods

The synthesis of 12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multiple steps, starting with the preparation of the propoxyphenyl precursor. One common method involves the reaction of 4-propoxyphenylboronic acid with a suitable electrophile under Suzuki-Miyaura coupling conditions . The resulting intermediate is then subjected to further reactions, including cyclization and reduction, to form the final hexahydro-azatetra-phenone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to improve yield and purity.

Chemical Reactions Analysis

12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Scientific Research Applications

12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific non-covalent bonds with target molecules .

Comparison with Similar Compounds

12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H25NO2

Molecular Weight

383.5 g/mol

IUPAC Name

12-(4-propoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

InChI

InChI=1S/C26H25NO2/c1-2-16-29-19-13-10-18(11-14-19)24-25-20-7-4-3-6-17(20)12-15-22(25)27-21-8-5-9-23(28)26(21)24/h3-4,6-7,10-15,24,27H,2,5,8-9,16H2,1H3

InChI Key

ADSCEAQKSVLPCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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